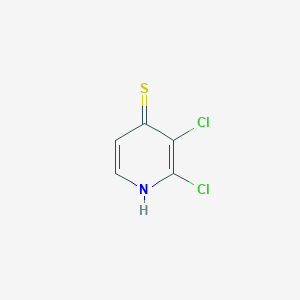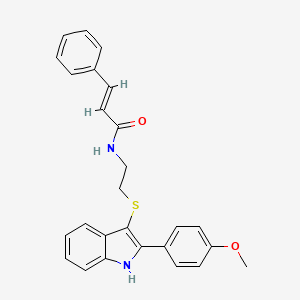
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide, also known as MI-503, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. MI-503 works by inhibiting the activity of the protein menin, which is involved in the development and progression of certain types of cancer.
作用機序
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide works by inhibiting the activity of the protein menin, which is involved in the development and progression of certain types of cancer. Menin is a transcriptional regulator that is involved in the expression of genes that promote cell growth and proliferation. By inhibiting menin, N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide can block the expression of these genes and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and enhance the anti-tumor effects of other cancer treatments. N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide has also been shown to have minimal toxicity and side effects in animal models.
実験室実験の利点と制限
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide also has minimal toxicity and side effects in animal models, which makes it a promising candidate for further development. However, one limitation is that the synthesis of N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide can be complex and time-consuming, which may limit its use in large-scale experiments.
将来の方向性
There are a number of future directions for research on N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide. One area of focus is the development of more efficient and cost-effective synthesis methods for N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide in cancer patients. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide as a cancer treatment in humans.
合成法
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide can be synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis of N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide typically involves the use of organic solvents and reagents, and requires careful attention to reaction conditions and purification methods to ensure the purity and quality of the final product.
科学的研究の応用
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide has been studied extensively for its potential use in cancer treatment. In preclinical studies, N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide has also been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
(E)-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2S/c1-30-21-14-12-20(13-15-21)25-26(22-9-5-6-10-23(22)28-25)31-18-17-27-24(29)16-11-19-7-3-2-4-8-19/h2-16,28H,17-18H2,1H3,(H,27,29)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLOBUSHFWXOBA-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2785827.png)
![7-Cyclopropyl-2-mercapto-1-(o-tolyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2785829.png)

![2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2785833.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2785834.png)
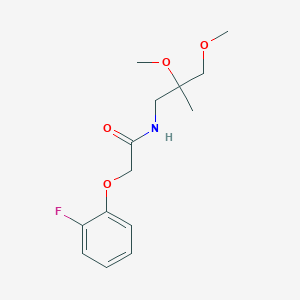
![6-chloro-N-[5-pyrrolidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2785837.png)
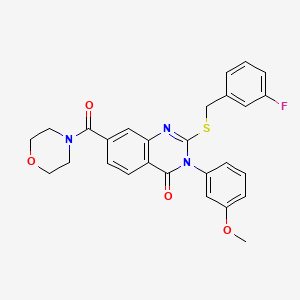
![4-[2-(4-Methylphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2785841.png)
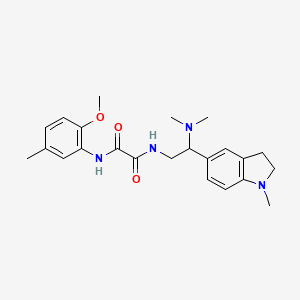
![8-(sec-butyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2785845.png)

